N-Tritylglycine hydrazide

描述

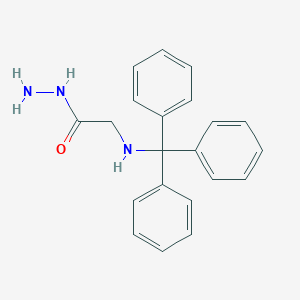

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(tritylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c22-24-20(25)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16,22H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWIJIQSMIKZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292529 | |

| Record name | N-Tritylglycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-38-2 | |

| Record name | N-(Triphenylmethyl)glycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116435-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tritylglycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conversion to Peptide Acids:

Oxidation: Peptide hydrazides can be directly oxidized to the corresponding carboxylic acids. Reagents like Oxone (potassium peroxymonosulfate) have proven effective, yielding the acid rapidly. However, this method may not be compatible with peptides containing oxidation-prone amino acids like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). explorationpub.com

Azidation followed by Thiolysis: A milder, more compatible method involves a two-step process. The peptide hydrazide is first converted to a peptidyl azide (B81097) using sodium nitrite (B80452) (NaNO₂) under acidic conditions. The azide is then treated with a thiol, such as β-mercaptoethanol (BME), which generates a thioester intermediate that subsequently hydrolyzes to the carboxylic acid. explorationpub.com This sequence is compatible with oxidation-prone residues and proceeds with minimal epimerization of the C-terminal amino acid. explorationpub.com

Conversion to Peptide Amides:

Azidation followed by Ammonolysis: The intermediate peptidyl azide (B81097) can be treated with an ammonia (B1221849) source, like ammonium (B1175870) acetate (B1210297) (NH₄OAc), to yield the C-terminal primary amide. explorationpub.com

Azidation followed by Staudinger Reaction: Alternatively, the azide can undergo a Staudinger reaction with a water-soluble phosphine, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to produce the peptide amide. explorationpub.com

Conversion to Other Functionalities:

Peptide N-Terminal Protection Approaches Using Hydrazide Chemistry in Glycoproteomics Research

Hydrazide chemistry (HC) is a widely used method for enriching glycopeptides from complex biological samples for mass spectrometry-based glycoproteomics analysis. nih.govacs.org The standard HC workflow involves:

Oxidizing the cis-diol groups on sugar moieties (glycans) with a mild oxidant like sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups. nih.gov

Covalently capturing these aldehyde-containing glycopeptides onto a solid support functionalized with hydrazide groups. researchgate.net

Releasing the captured peptides for analysis, typically using an enzyme like PNGase F which cleaves N-linked glycans. nih.gov

A significant challenge in this method is the occurrence of side reactions. The oxidation step can also affect the peptide backbone, particularly at the N-terminus. nih.gov If an N-terminal serine or threonine is present, its vicinal amino alcohol can be oxidized, creating an aldehyde. This leads to the undesired covalent capture of non-glycopeptides, compromising the specificity of the enrichment. nih.gov

To address this, a peptide N-terminal protection (PNP) strategy has been developed. nih.govresearchgate.net This involves chemically blocking the primary amine groups on all peptides before the oxidation step. A common method is reductive dimethylation, which converts the primary amines into dimethylamines. nih.gov This modification eliminates the vicinal amino alcohol structure at the N-terminus, thus preventing its oxidation and subsequent unwanted capture on the hydrazide resin. nih.govresearchgate.net Studies have shown that this PNP strategy successfully prevents the oxidation of N-terminal residues, significantly improving the coverage and accuracy of the glycoproteome analysis. nih.gov

Synthesis and Post-Synthetic Modifications of Peptide Hydrazides

The synthesis of peptide hydrazides is most reliably achieved using Fmoc-SPPS on trityl-based hydrazine (B178648) resins, as detailed previously. nih.govresearchgate.net These resins provide a stable anchor that is easily cleaved at the end of the synthesis to yield the desired C-terminal peptide hydrazide. nih.gov

Once synthesized, the peptide hydrazide is a stable and versatile intermediate ready for a variety of post-synthetic modifications. The hydrazide group itself can be used in bioorthogonal reactions, such as forming a hydrazone linkage with an aldehyde or ketone-containing molecule. researchgate.netresearchgate.net

However, the most prominent application of peptide hydrazides is as a "thioester surrogate" in the chemical synthesis of proteins via Native Chemical Ligation (NCL). nih.govspringernature.comresearchgate.net NCL requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. nih.gov Directly synthesizing peptide thioesters via SPPS can be challenging. The hydrazide-to-thioester conversion provides a robust and efficient alternative.

The NCL workflow using a peptide hydrazide is as follows:

Peptide Hydrazide Synthesis: A peptide fragment is synthesized as a C-terminal hydrazide using SPPS. researchgate.net

In Situ Thioester Formation: The purified peptide hydrazide is dissolved in a ligation buffer. It is converted in situ to a peptidyl azide with NaNO₂ at low temperature and acidic pH. A thiol (often MPAA - 4-mercaptophenylacetic acid) is then added to the mixture. The thiol attacks the azide, forming the reactive peptide thioester. springernature.comresearchgate.net

Ligation: The second peptide fragment, containing an N-terminal cysteine, is present in the same pot and reacts with the newly formed thioester to form a native peptide bond at the ligation site. springernature.com

This one-pot strategy, which proceeds from a stable peptide hydrazide precursor to the final ligated product without isolating intermediates, has greatly enhanced the efficiency and scope of total chemical protein synthesis. researchgate.netoup.com It has been used to synthesize complex proteins, including the 140-amino acid α-synuclein. nih.govresearchgate.net

Advanced Applications in Organic Synthesis

Utilization as a Key Intermediate in Complex Total Synthesis Endeavors

The total synthesis of complex natural products often requires the strategic use of protecting groups and bifunctional building blocks to assemble intricate molecular frameworks. rsc.orgnih.gov While a direct total synthesis of a major natural product commencing with N-Tritylglycine hydrazide is not extensively documented in readily available literature, its constituent parts and related derivatives are cornerstones of synthetic strategies. The N-trityl protection of glycine (B1666218) is a common tactic in peptide synthesis, a field closely related to the assembly of many complex natural products. uoa.gr The trityl group provides robust protection during various synthetic manipulations and can be cleaved without resorting to harsh conditions that might compromise the integrity of a complex molecule. uoa.gr

The hydrazide moiety of this compound offers a latent carbonyl group, which can be unmasked or transformed at a late stage in a synthesis. This feature is particularly advantageous in the final stages of a complex synthesis where functional group tolerance is paramount. For instance, the hydrazide can be oxidized to a reactive acyl azide (B81097), which can then participate in Curtius rearrangement to form an amine or be coupled with other nucleophiles. This versatility makes this compound a potentially key intermediate for introducing a glycine unit or a modified glycine fragment into a larger, stereochemically rich molecule. The principles of its application can be seen in the broader context of using protected amino acids and their derivatives in the synthesis of architecturally complex natural products. organicchemistrydata.orguci.edu

Integration into Chemical Ligation Methodologies

Native Chemical Ligation (NCL) has revolutionized the synthesis of large peptides and proteins by allowing the chemoselective joining of unprotected peptide fragments. nih.gov A key component in NCL is a peptide thioester, which reacts with an N-terminal cysteine residue of another peptide to form a native amide bond. nih.gov Peptide hydrazides have emerged as stable and versatile precursors to peptide thioesters, thereby expanding the scope and practicality of NCL. rsc.orgnih.govresearchgate.net

This compound can be readily integrated into these methodologies. The synthesis of a peptide fragment can be initiated with N-Tritylglycine attached to a solid support, for example, via a 2-chlorotrityl chloride resin, which is then converted to the hydrazide. researchgate.net Following the elongation of the peptide chain, the C-terminal hydrazide can be activated in situ to form a peptide thioester. This is typically achieved by treatment with sodium nitrite (B80452) under acidic conditions to generate a reactive acyl azide, which is then trapped by a thiol to yield the desired thioester. rsc.org This intermediate can then participate in a standard NCL reaction.

The use of the trityl group in this context is advantageous as it is stable to the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed at the appropriate stage. researchgate.net This allows for the synthesis of peptide fragments with an N-terminal trityl-protected glycine, which can be deprotected after ligation if necessary. This strategy has been successfully applied in the total synthesis of modified histones, demonstrating the practical utility of peptide hydrazides in complex protein synthesis. rsc.org

Table 1: Key Steps in the Integration of this compound into Native Chemical Ligation

| Step | Description | Key Reagents | Reference |

| 1. Peptide Synthesis | Solid-phase synthesis of a peptide with a C-terminal this compound. | Fmoc-amino acids, 2-chlorotrityl resin, hydrazine (B178648) | researchgate.net |

| 2. Hydrazide Activation | Conversion of the C-terminal hydrazide to a reactive acyl azide. | Sodium nitrite (NaNO₂) | rsc.org |

| 3. Thioester Formation | In situ trapping of the acyl azide with a thiol to form a peptide thioester. | Mercaptophenylacetic acid (MPAA) | rsc.org |

| 4. Native Chemical Ligation | Reaction of the peptide thioester with a second peptide fragment bearing an N-terminal cysteine. | - | nih.gov |

| 5. Trityl Deprotection | Removal of the N-trityl group under mild acidic conditions. | Dilute acid (e.g., acetic acid) | uoa.gr |

Development of Chiral and Stereoselective Synthetic Pathways

The development of methods for the asymmetric synthesis of non-proteinogenic α-amino acids is a significant area of research in organic chemistry. renyi.hu Chiral glycine enolate equivalents are powerful tools in this endeavor, allowing for the stereoselective alkylation to introduce a wide variety of side chains. rsc.orgwikipedia.org N-Tritylglycine, and by extension its hydrazide, can serve as a precursor to such a chiral synthon.

While glycine itself is achiral, the introduction of a bulky N-trityl group can influence the stereochemical outcome of reactions at the α-carbon. More commonly, N-protected glycine derivatives are used in conjunction with a chiral auxiliary to direct the stereoselective alkylation of the enolate. renyi.huwikipedia.org For instance, an N-protected glycine can be coupled to a chiral oxazolidinone, which then directs the stereoselective addition of an electrophile to the enolate generated at the α-carbon. Subsequent removal of the chiral auxiliary and the N-protecting group affords the desired enantiomerically enriched α-amino acid. wikipedia.org

The general strategy involves the following key steps:

Formation of a Chiral Glycine Synthon: Coupling of N-tritylglycine with a suitable chiral auxiliary.

Diastereoselective Enolate Formation and Alkylation: Deprotonation to form an enolate, followed by reaction with an electrophile (e.g., an alkyl halide) to introduce a new side chain. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. rsc.org

Removal of the Chiral Auxiliary and Protecting Groups: Hydrolysis to cleave the chiral auxiliary and the N-trityl group, yielding the final α-amino acid.

This approach allows for the synthesis of a diverse range of unnatural amino acids with high enantiomeric purity, which are valuable building blocks for peptidomimetics and other biologically active molecules. nih.gov

Contributions to the Modular Assembly of Diverse Organic Scaffolds

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy in modern organic chemistry. nih.govvintageking.com this compound, with its distinct and orthogonally reactive functionalities, is well-suited as a modular building block for the synthesis of diverse organic scaffolds, particularly heterocyclic compounds. researchgate.net

The hydrazide moiety is a versatile precursor for the construction of various five- and six-membered heterocycles. nih.govniscpr.res.in For example, condensation of the hydrazide with diketones can lead to the formation of pyrazoles, while reaction with isothiocyanates followed by cyclization can yield thiadiazoles or triazoles. niscpr.res.in The N-trityl group serves to protect the glycine nitrogen during these transformations and can be retained or removed in the final product as desired.

An illustrative modular approach could involve:

Reaction of this compound with a bifunctional reagent: This could be a dicarbonyl compound, a keto-ester, or another molecule with two electrophilic sites.

Cyclization: An intramolecular reaction to form the heterocyclic ring.

Further functionalization or deprotection: The resulting N-tritylated heterocyclic glycine derivative can be further elaborated or the trityl group can be removed to reveal a primary or secondary amine for subsequent reactions.

This modularity allows for the rapid generation of libraries of substituted heterocyclic compounds based on a common this compound core. Such libraries are valuable in drug discovery and materials science. For example, N-tritylglycine has been used as a starting material in the synthesis of fullerene derivatives, highlighting its utility in the construction of non-peptidic, functional molecules. whiterose.ac.uk The synthesis of various heterocyclic systems from substituted hydrazides has been shown to be a fruitful avenue for the discovery of new biologically active agents. mdpi.com

N Tritylglycine Hydrazide in Peptide Chemistry and Bioconjugation Research

Implementation in Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of trityl-hydrazine linkers is a well-established method for the production of peptide C-terminal hydrazides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This approach circumvents issues associated with other methods, such as the instability of certain resin linkers, which can hinder the synthesis of long or challenging peptide sequences. nih.gov The peptide hydrazides produced are valuable intermediates, widely used as precursors for peptide thioesters, which are essential for native chemical ligation (NCL). springernature.comresearchgate.net

Design and Application of Trityl-Based Resins for Peptide Hydrazide Production

The synthesis of peptide hydrazides via SPPS commonly employs a trityl-based resin, such as the 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin. researchgate.netresearchgate.net The process begins with the functionalization of the resin to create a stable hydrazine (B178648) linker.

Resin Preparation: The commercially available 2-Cl-Trt-Cl resin is treated with hydrazine hydrate (B1144303) to yield the 2-Cl-(Trt)-NHNH2 resin. researchgate.net Alternatively, to create a more stable and storable resin, trityl chloride resins can be loaded with 9-fluorenylmethyl carbazate (B1233558) (Fmoc-NHNH2). nih.gov This loaded resin, Fmoc-NHNH-Trt, has demonstrated high stability under various storage conditions, retaining its loading capacity for at least a month, which facilitates its use in both manual and automated synthesis workflows. nih.gov

SPPS Protocol: Once the hydrazine-functionalized resin is prepared, the synthesis proceeds using standard Fmoc-SPPS chemistry. researchgate.net

Fmoc Deprotection: The Fmoc group is removed from the resin-bound hydrazine using a solution of 20% piperidine (B6355638) in DMF. researchgate.net

Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the free hydrazine group using standard coupling reagents like HCTU and DIPEA. researchgate.net

Peptide Elongation: The cycle of Fmoc deprotection and coupling is repeated to elongate the peptide chain from the C-terminus to the N-terminus. bachem.com

Cleavage: Upon completion of the sequence, the peptide hydrazide is cleaved from the resin. The high acid lability of the trityl linker allows for cleavage under mild acidic conditions, typically with a cocktail such as trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v). researchgate.netexplorationpub.com This step also removes side-chain protecting groups.

This methodology was successfully used to synthesize the 40-amino acid GLP-1R agonist peptide "P5" with a C-terminal hydrazide, demonstrating the robustness of the trityl-hydrazine linker for producing long and complex peptides. nih.gov

Strategies for Solution-Phase Peptide Synthesis Employing N-Tritylglycine Hydrazide

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, offering flexibility in protecting groups, solvents, and reaction conditions. bachem.comrsc.org In this context, this compound can serve as a starting building block. The trityl group provides temporary protection for the N-terminal amine, while the hydrazide protects the C-terminal carboxyl group.

A typical solution-phase strategy would involve the coupling of an N-terminally protected amino acid or peptide segment to the deprotected amine of a C-terminally protected fragment. rsc.org this compound fits into this scheme by allowing for the selective removal of the N-terminal trityl group under mild acidic conditions, exposing the amine for subsequent coupling. researchgate.net The hydrazide at the other end remains stable during this process, allowing for peptide chain elongation. This approach is particularly useful for synthesizing specific di- or tripeptides that might be challenging to produce on a solid support or when large quantities are needed. researchgate.net

Role as a Transient Protecting Group in Peptide Elongation and Functionalization

The trityl (Trt) group is a key feature of this compound, functioning as a highly effective, yet temporary, protecting group for the N-terminal amine. ru.nl Its primary advantage lies in its extreme sensitivity to acid. researchgate.net

Key Characteristics of the Trityl Protecting Group:

Acid Lability: The trityl group can be cleaved under very mild acidic conditions, such as 1% TFA or acetic acid. iris-biotech.de This is due to the formation of the stable trityl carbocation, which is stabilized by its three phenyl rings. iris-biotech.de

Orthogonality: This high acid sensitivity allows for its selective removal without affecting other, more robust protecting groups used for amino acid side chains (like Boc or tBu), which require stronger acids for cleavage. ru.nl

Steric Hindrance: The bulkiness of the trityl group can prevent undesirable side reactions, such as diketopiperazine formation, particularly when proline or glycine (B1666218) are the C-terminal residues. researchgate.net

In a synthetic workflow, the N-terminal trityl group of a peptide segment can be removed to expose the amine for the next coupling step. researchgate.net This allows for the stepwise elongation of the peptide chain. After the full peptide is assembled, the C-terminal hydrazide is then available for further modification or conversion.

Diversification Strategies for Peptide C-Terminal Residues via Hydrazide Intermediates

A significant advantage of synthesizing peptide hydrazides is their capacity to serve as a common precursor for late-stage C-terminal diversification. explorationpub.comresearchgate.net This allows for the creation of a library of peptide analogues with different C-terminal functionalities from a single peptide hydrazide intermediate, which is highly valuable in drug discovery and development. researchgate.netnih.gov

The primary transformations involve converting the hydrazide into a carboxylic acid, an amide, or a thioester.

Research on N Tritylglycine Hydrazide Derived Analogues and Conjugates

Synthesis and Characterization of Cholesteryl-Glycine Hydrazide Conjugates

The conjugation of hydrophobic molecules like cholesterol to hydrophilic linkers is a key strategy in developing systems for drug delivery and forming self-assembling nanomaterials. nih.gov The synthesis of cholesteryl-glycine hydrazide conjugates leverages the reactivity of the hydrazide group for attachment to a cholesterol backbone, often through an activated linker.

A general synthetic approach involves the activation of a carboxylic acid group on a cholesterol derivative, which is then reacted with N-Tritylglycine hydrazide. For instance, cholesteryl hemisuccinate can be activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-activated ester. This reactive intermediate is then coupled with this compound. The trityl group protects the primary amine of the glycine (B1666218) unit, ensuring that the reaction occurs selectively at the terminal nitrogen of the hydrazide. The final deprotection of the trityl group, if required for subsequent applications, yields the cholesteryl-glycine hydrazide conjugate.

Characterization of these conjugates is performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the presence of characteristic peaks from both the cholesterol and the glycine hydrazide moieties, while mass spectrometry verifies the molecular weight of the final conjugate. nih.gov Techniques like differential scanning calorimetry can be employed to study the thermal properties and folded states of these conjugates in solution. nih.gov

Table 1: Synthetic Strategy for Cholesteryl-Glycine Hydrazide Conjugates

| Step | Description | Reagents | Purpose |

| 1 | Activation of Cholesterol Derivative | Cholesteryl hemisuccinate, DCC, NHS | Creates a reactive ester for efficient coupling. |

| 2 | Coupling Reaction | NHS-activated cholesterol, this compound | Forms the conjugate by creating an amide bond with the hydrazide. |

| 3 | Purification | Column Chromatography | Isolates the desired N-tritylated conjugate from byproducts. |

| 4 | (Optional) Deprotection | Trifluoroacetic acid (TFA) | Removes the trityl protecting group to expose the primary amine. |

Formation of Amino Acid-(N'-Acyl) Hydrazide Variants from this compound

This compound is an effective scaffold for the synthesis of peptide-like structures and modified amino acid derivatives. The formation of amino acid-(N'-acyl) hydrazide variants involves coupling the N'-nitrogen of the this compound with the carboxyl group of an N-protected amino acid.

This synthesis is typically achieved using peptide coupling reagents. nih.gov The N-protected amino acid (e.g., with a Boc or Cbz group) is activated by a reagent such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide). nih.gov This activated species then readily reacts with this compound to form a stable peptide bond, yielding an N-Boc-amino acid-(N'-tritylglycinoyl) hydrazide. This method allows for the creation of a diverse library of derivatives by varying the amino acid component. nih.gov The resulting products can be deprotected to yield the free amino-acid hydrazide salts. nih.gov

Alternatively, the N'-position of the hydrazide can be alkylated using alcohols in a Mitsunobu reaction or with alkyl halides under basic conditions, after first activating the hydrazide with a group like trifluoroacetyl. scholaris.ca This trifluoroacetyl group can be selectively removed later to yield N'-alkyl hydrazides. scholaris.cagoogle.com

Table 2: Synthesis of Amino Acid-(N'-Acyl) Hydrazide Variants

| Starting Amino Acid (N-Boc protected) | Coupling Reagent | Product | Reported Yield |

| L-Valine | HATU | N-Boc-L-Val-(N'-tritylglycinoyl) hydrazide | High |

| L-Leucine | HATU | N-Boc-L-Leu-(N'-tritylglycinoyl) hydrazide | High |

| L-Phenylalanine | HATU | N-Boc-L-Phe-(N'-tritylglycinoyl) hydrazide | High |

| L-Tyrosine | HATU | N-Boc-L-Tyr-(N'-tritylglycinoyl) hydrazide | High |

| Data derived from analogous coupling reactions described in the literature. nih.gov |

Development of Hydrazide-Based Crosslinking and Labeling Reagents for Biomolecular Probes

The hydrazide functional group is highly valuable in bioconjugation chemistry for creating crosslinkers and labeling reagents. nih.gov Its utility stems from its specific reactivity towards aldehydes and ketones, forming a stable hydrazone bond. thermofisher.com This reaction is particularly effective for labeling glycoproteins, as the sugar moieties can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups. thermofisher.com

A labeling reagent based on this compound would typically be functionalized with a reporter molecule, such as a fluorophore or biotin. The hydrazide end of this reagent can then be used to covalently attach the reporter to a target biomolecule. The reaction proceeds efficiently at a slightly acidic pH (pH 5-7) and can be catalyzed by aniline (B41778) to improve yields. thermofisher.com The resulting hydrazone linkage is significantly more stable than a Schiff base formed with a simple amine. thermofisher.com

Heterobifunctional crosslinkers can also be designed using a hydrazide moiety on one end and a different reactive group, such as a maleimide, on the other. thermofisher.com Such a reagent allows for the stepwise conjugation of two different molecules, for example, linking a sulfhydryl-containing peptide to a glycoprotein. thermofisher.com Hydrazide-containing fluorescent dyes are also widely used as polar tracers for mapping neuronal projections. thermofisher.com

Table 3: Hydrazide Chemistry for Biomolecular Probing

| Application | Target Functional Group | Bond Formed | Key Features |

| Glycoprotein Labeling | Aldehyde (from oxidized sugars) | Hydrazone | Specific, stable linkage, aniline-catalyzed. thermofisher.com |

| Heterobifunctional Crosslinking | Aldehyde (on molecule 1) | Hydrazone | Connects to a second molecule via another reactive group (e.g., maleimide). thermofisher.com |

| Neuronal Tracing | Intracellular space | N/A (acts as a filler) | Small, polar, and can be brightly fluorescent. thermofisher.com |

| Peptide Tagging | Reactive carbonyl on peptide tag | Covalent adduct | Enables site-specific protein labeling. nih.govuci.edu |

Synthesis of Substituted Hydrazines and Their Cyclization to Heterocyclic Systems

Hydrazides are well-established precursors for the synthesis of a wide array of substituted hydrazines and nitrogen-containing heterocyclic compounds. researchgate.net this compound can be readily converted into N-Tritylglycinoyl hydrazones through condensation with various aldehydes and ketones, often catalyzed by a few drops of acid. nih.gov

These hydrazones are versatile intermediates for cyclization reactions. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline rings. Similarly, reaction with β-dicarbonyl compounds can yield pyrazoles. The specific heterocyclic system formed depends on the nature of the carbonyl compound and the reaction conditions used. The trityl-protected glycine moiety remains intact during these transformations, providing a handle for further functionalization or for influencing the properties of the final heterocyclic product. The synthesis of such compounds is of significant interest as hydrazide-hydrazone derivatives and their cyclic products are known to possess a broad spectrum of biological activities. researchgate.net

Table 4: Heterocyclic Systems from this compound Derivatives

| Reactant for Hydrazone Formation | Intermediate | Subsequent Reagent/Condition | Resulting Heterocyclic System |

| Aromatic Aldehyde (e.g., Benzaldehyde) | N-Tritylglycinoyl benzaldehyde (B42025) hydrazone | Acetic Anhydride | 1,3,4-Oxadiazoline derivative |

| β-Diketone (e.g., Acetylacetone) | N-Tritylglycinoyl hydrazone of pentane-2,4-dione | Acid/Heat | Pyrazole derivative |

| α,β-Unsaturated Ketone | N-Tritylglycinoyl hydrazone of enone | Acid/Heat | Pyrazoline derivative |

| Isothiocyanate | N-Tritylglycinoyl thiosemicarbazide | Base/Alkyl Halide | 1,2,4-Triazole or Thiadiazole derivative |

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Reaction Progress Monitoring (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of N-Tritylglycine hydrazide. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information, allowing for a detailed map of the molecule's connectivity and chemical environment.

In the ¹H NMR spectrum of a related compound, N-Tritylglycylcholesterylformylhydrazide, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the trityl group typically appear as a complex multiplet in the aromatic region, between δ 7.18 and 7.52 ppm, integrating to 15 hydrogens. tandfonline.com The methylene (B1212753) protons of the glycine (B1666218) unit and the hydrazide N-H protons would also exhibit characteristic chemical shifts. The precise chemical shifts can be influenced by the solvent and the presence of other functional groups in the molecule. pitt.edusigmaaldrich.com For instance, the N-H protons of a hydrazide can be observed over a wide range and their signals can be broad. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the glycine moiety, the carbons of the trityl group's phenyl rings, and the methylene carbon of the glycine backbone. researchgate.net The chemical shifts of these carbons provide confirmatory evidence for the compound's structure. For example, the carbonyl carbon would be expected in the downfield region of the spectrum, typical for amide-like carbonyls. The large number of aromatic carbons in the trityl group would dominate the aromatic region of the ¹³C NMR spectrum.

NMR is also invaluable for monitoring the progress of reactions involving this compound. For example, in the synthesis of peptide derivatives, the disappearance of the hydrazide signals and the appearance of new signals corresponding to the newly formed peptide bond can be readily followed by acquiring ¹H NMR spectra of the reaction mixture at different time points. This allows for the optimization of reaction conditions and ensures the complete conversion to the desired product.

Table 1: Illustrative ¹H NMR Data for a Derivative, N-Tritylglycylcholesterylformylhydrazide tandfonline.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Trityl Group | 7.18–7.52 | Multiplet | 15H |

| Cholesteryl Moiety | 0.65 - 5.34 | Various | - |

| Note: This data is for a derivative and serves as an example of the expected regions for the trityl group signals. |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound. youtube.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule, providing a molecular "fingerprint". spectroscopyonline.commasterorganicchemistry.com

Key characteristic absorption bands for this compound would include:

N-H Stretching: The N-H bonds of the amine and hydrazide groups will exhibit stretching vibrations typically in the region of 3450-3250 cm⁻¹. tandfonline.comnih.gov In the solid state, these bands can be broad due to hydrogen bonding. For a related derivative, a broad band at 3426 cm⁻¹ was observed. tandfonline.com

C-H Stretching: The aromatic C-H stretching of the trityl group appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the glycine methylene group is found just below 3000 cm⁻¹. vscht.cz A reported spectrum for a derivative showed a strong C-H stretch at 2929 cm⁻¹. tandfonline.com

C=O Stretching: The carbonyl group (amide I band) of the glycine moiety gives rise to a strong absorption band typically in the range of 1680-1630 cm⁻¹. tandfonline.comd-nb.info In a synthesized derivative, this was observed at 1649 cm⁻¹. tandfonline.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the trityl group are expected in the 1600-1450 cm⁻¹ region. vscht.cz A derivative showed bands at 1460 cm⁻¹ and 1523 cm⁻¹. tandfonline.com

C-N Stretching: The C-N stretching vibration is typically found in the 1400-1000 cm⁻¹ region. tandfonline.com

Conformational analysis can also be aided by IR spectroscopy, as changes in molecular geometry can lead to shifts in the positions and intensities of absorption bands. This is particularly relevant when studying intermolecular interactions, such as hydrogen bonding, which can significantly influence the N-H and C=O stretching frequencies.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Hydrazide) | Stretching | 3450–3250 | Medium-Strong, often broad |

| C-H (Aromatic) | Stretching | >3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | <3000 | Medium |

| C=O (Amide I) | Stretching | 1680–1630 | Strong |

| C=C (Aromatic) | Stretching | 1600–1450 | Medium-Weak |

| C-N | Stretching | 1400–1000 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₂₁H₁₉N₃O). creative-proteomics.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule, [M+H]⁺. For a derivative, N-Tritylglycylcholesterylformylhydrazide, the protonated molecule [M+H]⁺ was observed at m/z 758.5532. tandfonline.com The molecular ion peak in the mass spectrum is the peak with the highest mass-to-charge ratio that corresponds to the intact molecule having lost one electron. youtube.comsavemyexams.com

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. nih.gov The most common fragmentation pathways involve the cleavage of the weakest bonds. For this compound, characteristic fragment ions would be expected from:

Loss of the trityl group: The bond between the trityl carbon and the glycine nitrogen is relatively labile, leading to a prominent fragment ion corresponding to the trityl cation or the remaining glycine hydrazide fragment.

Cleavage of the amide bond: Fragmentation of the C-N bond in the glycine backbone is another common pathway.

Loss of small neutral molecules: The loss of molecules such as H₂O, NH₃, or N₂H₄ from the molecular ion can also be observed. creative-proteomics.com

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.

Chromatographic Techniques (e.g., TLC) for Purity Assessment and Reaction Monitoring in Synthetic Protocols

Chromatographic techniques, particularly Thin Layer Chromatography (TLC), are indispensable for the routine assessment of purity and for monitoring the progress of reactions in the synthesis of this compound and its derivatives. tandfonline.comresearchgate.net

TLC is a simple, rapid, and cost-effective method to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). In the synthesis of a derivative, the reaction was monitored by TLC using a chloroform:methanol (95:5, v/v) solvent system. tandfonline.com The starting materials, intermediates, and the final product will typically have different retention factors (R_f values), allowing for a visual assessment of the reaction's progression. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. tandfonline.com

For purity assessment, a pure sample of this compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system. The presence of multiple spots would indicate the presence of impurities. The R_f value is a characteristic property of a compound in a given TLC system and can be used for identification purposes by comparing it to a known standard. For a synthesized derivative, a single spot was observed with an R_f of 0.97 in a chloroform:methanol (95:5, v/v) system. tandfonline.com

Application of In Situ Spectroscopic Methods for Mechanistic Insight into Reaction Pathways

In situ spectroscopic methods, such as in situ IR or NMR spectroscopy, offer a powerful approach to gain real-time mechanistic insights into reactions involving this compound. acs.org By monitoring the reaction as it happens, transient intermediates and the kinetics of their formation and consumption can be observed, providing a deeper understanding of the reaction mechanism.

For instance, in a peptide coupling reaction where this compound is used as a nucleophile, in situ IR spectroscopy could be employed to follow the disappearance of the characteristic C=O stretching frequency of the starting carboxylic acid and the appearance of the new amide C=O band of the product. acs.org The rates of these changes can be quantified to determine the reaction kinetics under different conditions (e.g., temperature, catalyst loading).

Similarly, in situ NMR spectroscopy can track the changes in the chemical shifts and concentrations of reactants, intermediates, and products over time. This can help to identify key intermediates that may not be isolable and to elucidate the sequence of bond-forming and bond-breaking events. Such mechanistic studies are crucial for optimizing reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts.

Theoretical and Computational Studies of N Tritylglycine Hydrazide

Quantum Chemical Calculations (e.g., B3LYP/6-31G) for Electronic Structure, Protonation States, and Reaction Energy Profiles*

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. The B3LYP functional combined with the 6-31G* basis set represents a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules.

Electronic Structure: The electronic structure of N-Tritylglycine hydrazide is characterized by the distribution of electrons and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. researchgate.net For this compound, the bulky trityl group, with its three phenyl rings, significantly influences the electronic environment of the glycine (B1666218) hydrazide backbone.

Protonation States: The site of protonation is a key factor in determining the reactivity of a molecule in acidic media. This compound possesses multiple potential protonation sites: the two nitrogen atoms of the hydrazide group and the oxygen atom of the carbonyl group. Quantum chemical calculations can determine the relative stability of the different protonated forms (conjugate acids). Studies on related trityl-containing compounds, such as N-trityl acetamide, have shown that protonation on the oxygen atom can be more favorable than on the nitrogen atom. researchgate.net For this compound, a similar trend might be expected, though the presence of the terminal amino group of the hydrazide adds complexity. The calculated gas-phase basicity (GB) or proton affinity (PA) can quantify the likelihood of protonation at each site.

| Protonation Site | Calculated PA (kJ/mol) |

|---|---|

| Carbonyl Oxygen | ~900 |

| Amide Nitrogen | ~850 |

Reaction Energy Profiles: Quantum chemical calculations can map the energy landscape of a chemical reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism. For instance, the hydrolysis of the amide bond in this compound or its participation in coupling reactions can be modeled. acs.org The energy profile would reveal the rate-determining step of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding electronic properties and reaction mechanisms, they are often limited to single molecules or small clusters in the gas phase. Molecular dynamics (MD) simulations, on the other hand, can model the behavior of molecules over time in a more realistic environment, such as in a solvent. mdpi.comwikipedia.org

Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. The bulky trityl group can adopt various orientations relative to the glycine hydrazide backbone, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative populations. mdpi.com The stability of different conformers is evaluated by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation time. mdpi.com

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can provide a detailed picture of these intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov The hydrazide moiety is capable of both donating and accepting hydrogen bonds, which will play a significant role in its solubility and aggregation behavior. The trityl group, being large and hydrophobic, will favor non-polar interactions.

Table 2: Key Intermolecular Interactions of this compound Identified from MD Simulations (Illustrative) Note: This table is illustrative and based on the expected interactions for the given functional groups.

| Interaction Type | Donor/Acceptor Groups | Importance |

|---|---|---|

| Hydrogen Bonding | Hydrazide N-H (donor), Carbonyl O (acceptor), Hydrazide N (acceptor) | High |

| Hydrophobic Interactions | Phenyl rings of the trityl group | High |

Computational Modeling of Structure-Reactivity Relationships

By combining insights from quantum chemical calculations and molecular dynamics simulations, it is possible to build computational models that relate the structure of this compound to its chemical reactivity.

These models can be used to predict how modifications to the molecular structure would affect its properties. For example, the introduction of substituents on the phenyl rings of the trityl group could alter the electronic properties and steric hindrance, thereby influencing its reactivity in a predictable manner. Computational studies on related systems have shown that even small changes can have a significant impact on reactivity. explorationpub.com

Structure-reactivity models are particularly valuable in the context of medicinal chemistry or materials science, where they can guide the design of new molecules with desired properties, reducing the need for extensive experimental screening. For this compound, such models could be used to optimize its performance as a linker molecule in bioconjugation or as a building block in the synthesis of more complex molecules. nih.govwhiterose.ac.uk

常见问题

Q. Advanced Research Focus

- Multi-Enzyme Digestion : Combining trypsin, pepsin, and thermolysin increases N-glycosite coverage by 30–50%, resolving limitations of trypsin alone (e.g., oversized glycopeptides) .

- Low-Abundance Enrichment : Core-shell magnetic hydrazide nanoparticles (Fe₃O₄@PMAH) enhance signal-to-noise ratios by 5×, enabling detection of 181 glycosylation sites in colorectal cancer serum .

- Dynamic Range Management : Pre-fractionation via SDS-PAGE or HPLC reduces sample complexity before hydrazide enrichment .

How can researchers address contradictory bioactivity data in hydrazide-containing complexes?

Q. Advanced Research Focus

- Mechanistic Validation : For Ti(III/IV)-hydrazide complexes, conflicting tyrosinase activation/inhibition results (e.g., Complex 4d acting as an activator) require molecular docking to correlate binding energies with experimental activities .

- Dose-Response Analysis : Phytotoxicity and efficacy contradictions (e.g., maleic hydrazide in tree growth control) demand dose optimization and longitudinal studies across species .

- Cellular Context : Assess toxicity in normal vs. diseased cells; e.g., non-cytotoxic Ti-hydrazide complexes show promise for therapeutic selectivity .

What are the considerations for integrating hydrazide-based workflows with automated systems?

Q. Advanced Research Focus

- Robotic Compatibility : Hydrazide tips require standardized incubation times (e.g., 2 hours for oxidation, 4 hours for coupling) and buffer volumes to ensure parallel processing .

- Scalability : Magnetic nanocomposites (Fe₃O₄@PMAH) enable high-throughput processing of 50+ serum samples simultaneously .

- Reproducibility : Use internal standards (e.g., bovine fetuin) to validate batch-to-batch consistency in glycopeptide recovery .

What analytical techniques validate the success of hydrazide-mediated glycopeptide enrichment?

Q. Basic Research Focus

- LC-MS/MS : Quantify glycopeptides via tandem mass spectrometry; e.g., 22 differentially expressed proteins identified in NSCLC serum after hydrazide enrichment .

- ELISA Cross-Validation : Verify glycoprotein biomarkers (e.g., α-1-antichymotrypsin) using orthogonal methods post-enrichment .

- Spectroscopic Confirmation : FT-IR or NMR detects hydrazone bond formation between glycans and hydrazide surfaces .

How does multi-enzyme digestion enhance hydrazide-based glycoproteome coverage?

Q. Advanced Research Focus

- Complementary Cleavage : Trypsin generates peptides with missed cleavage sites near glycosylation, while pepsin/thermolysin produces smaller fragments, resolving 317 additional N-glycosites in liver tissue .

- In Silico Modeling : Predict protease-specific glycopeptide masses to optimize enzyme selection (e.g., thermolysin for hydrophobic regions) .

What are common challenges in maintaining peptide stability during hydrazide-mediated conjugation?

Q. Basic Research Focus

- Oxidative Damage : Over-oxidation of glycans by periodate can degrade peptides. Titrate periodate concentration (e.g., 10 mM, 30 min) to preserve peptide integrity .

- Storage Conditions : Lyophilize hydrazide-conjugated peptides at -80°C to prevent hydrolysis .

- By-Product Mitigation : Use scavengers (e.g., methionine) to quench excess periodate post-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。